Boc-L-proline

Description

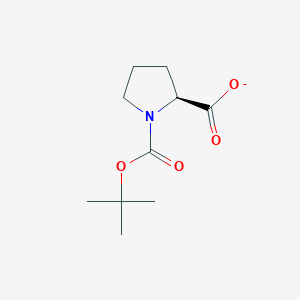

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEBQGAAWMOMAI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884847 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15761-39-4 | |

| Record name | BOC-L-Proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15761-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: N-(tert-Butoxycarbonyl)-L-proline (Boc-L-proline) is a pivotal amino acid derivative extensively utilized in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions and allows for strategic, selective deprotection, making it an invaluable tool in multi-step syntheses. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Furthermore, it details experimental protocols for its synthesis and deprotection and highlights its significant applications in modern chemical and pharmaceutical research.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the amino acid L-proline where the secondary amine is protected by a tert-butoxycarbonyl group. This bulky protecting group prevents the nitrogen from participating in unwanted side reactions during chemical transformations, particularly during peptide bond formation.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Synonyms | Boc-L-Pro-OH, (S)-Boc-pyrrolidine-2-carboxylic acid, N-(tert-Butoxycarbonyl)-L-proline | [1][] |

| CAS Number | 15761-39-4 | [1][3] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][3][4] |

| Molecular Weight | 215.25 g/mol (also cited as 215.3 g/mol ) | [1][3][4] |

| Appearance | White to off-white powder or crystalline powder | [1][][4] |

| Melting Point | 130 - 138 °C (range), 133-135 °C (lit.), 136 °C | [1][3][5] |

| Optical Rotation | [α]D²⁰ = -60 ± 4º (c=1 in AcOH), [α]D²⁵ = -59.84° to -61.6° (c=1, glacial acetic acid) | [1][6] |

| Solubility | Soluble in acetic acid, dimethyl sulfoxide (DMSO) | [3][4][6] |

| Density | ~1.18 g/cm³ (rough estimate) | [][3] |

| Boiling Point | ~355.5 °C (rough estimate) | [][3] |

| Storage | 0 - 8 °C, Room Temperature (cool, dark place <15°C recommended) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data Description | References |

| ¹H NMR | Spectra available for this compound and its methyl ester derivative. Characteristic peaks for the Boc group protons and the proline ring protons are observed. | [7][8] |

| ¹³C NMR | Studies show that the chemical shifts of the carbonyl carbons are correlated with solvent polarities. | [9] |

| IR Spectroscopy | IR spectra show characteristic absorption bands for the carbonyl groups of the carboxylic acid and the Boc protecting group, as well as N-H stretching (if any residual). | [10][11] |

| Mass Spectrometry | Mass spectra data is available for structure confirmation. | [7] |

Applications in Research and Development

This compound is a versatile building block with broad applications in several scientific fields.[1]

-

Peptide Synthesis: It serves as a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group protects the amine during the coupling of the carboxylic acid to the next amino acid in the sequence.[1][12] Proline's unique cyclic structure introduces conformational constraints into peptide backbones, influencing their folding and biological activity.[1][12]

-

Drug Development: The compound is a key intermediate in the synthesis of various pharmaceuticals.[1][13] A notable example is its use in the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein.[3][13]

-

Asymmetric Synthesis: this compound and its derivatives are employed as chiral auxiliaries and organocatalysts, facilitating enantioselective reactions such as aldol reactions.[1][13]

-

Bioconjugation and Protein Engineering: Researchers use this compound to introduce proline residues into proteins, which can enhance their stability and functionality.[1] It is also used in bioconjugation processes to attach biomolecules to other molecules or surfaces.[1]

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of this compound are essential for its effective use in the laboratory.

The most common method for synthesizing this compound is the reaction of L-proline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve L-proline (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of THF and water.[10][14]

-

Addition of Base: Add a base such as triethylamine (TEA) (3 eq) or sodium hydroxide to the solution and stir.[10][15]

-

Addition of (Boc)₂O: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2.0 eq) to the solution.[10][14]

-

Reaction: Allow the reaction mixture to stir at 0 °C for at least 2 hours and then warm to room temperature, stirring for an additional 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[10][14]

-

Workup: Quench the reaction and perform an aqueous workup. This typically involves washing the organic phase with a mild acidic solution (e.g., saturated citric acid), followed by saturated sodium chloride (brine).[10]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10]

-

Purification: The product, often a white solid upon cooling, can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.[6]

The removal of the Boc group is typically achieved under acidic conditions, which cleaves the carbamate to release the free amine, isobutene, and carbon dioxide.

Caption: General workflow for the acid-catalyzed deprotection of a Boc group.

Detailed Protocol (using HCl in Dioxane):

-

Reaction Setup: Dissolve the Boc-protected substrate (e.g., a peptide containing this compound) in a minimal amount of a suitable solvent or suspend it directly in the deprotection reagent.[16]

-

Addition of Acid: Add a 4M solution of HCl in 1,4-dioxane.[16]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours, depending on the substrate.[16]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed.[16]

-

Isolation: Upon completion, the deprotected amine often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.[16] Alternatively, the solvent and excess acid can be removed under reduced pressure.[16]

Role in Peptide Synthesis

This compound is integral to the Boc-SPPS strategy. The logical flow involves sequential protection, coupling, and deprotection steps to build a peptide chain on a solid support.

Caption: Logical workflow of a Boc-Solid Phase Peptide Synthesis (SPPS) cycle.

This iterative process of coupling a Boc-protected amino acid followed by deprotection of the terminal amine allows for the controlled, stepwise assembly of a target peptide sequence.[1]

Conclusion

This compound is a cornerstone reagent for chemists in both academic and industrial settings. Its well-defined properties, predictable reactivity, and central role in the synthesis of peptides and complex organic molecules underscore its importance. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary technical information to effectively utilize this compound in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 3. N-Boc-L-proline [chembk.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. This compound, 100 g, CAS No. 15761-39-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound(15761-39-4) 1H NMR spectrum [chemicalbook.com]

- 8. This compound-methyl ester(59936-29-7) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. This compound | 15761-39-4 [chemicalbook.com]

- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amine Protection / Deprotection [fishersci.co.uk]

- 16. benchchem.com [benchchem.com]

Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid: A Technical Guide

(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid , commonly known as Boc-L-proline, is a crucial N-protected amino acid derivative widely employed in peptide synthesis, pharmaceutical research, and the development of novel bioactive compounds. Its tert-butoxycarbonyl (Boc) protecting group offers stability and allows for controlled, sequential peptide chain elongation, making it an indispensable tool for medicinal chemists and drug development professionals. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and a comparative analysis of reaction parameters.

Core Synthetic Strategy: N-tert-Butoxycarbonylation of L-Proline

The most prevalent and industrially scalable method for the synthesis of this compound involves the direct N-acylation of L-proline with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out under basic conditions to deprotonate the secondary amine of the proline ring, thereby facilitating nucleophilic attack on the electrophilic carbonyl carbon of the Boc anhydride.

The general reaction mechanism involves the deprotonation of L-proline by a base, followed by the nucleophilic attack of the proline nitrogen on the di-tert-butyl dicarbonate. The resulting unstable intermediate collapses, releasing tert-butanol, carbon dioxide, and the desired this compound.

Comparative Analysis of Synthetic Protocols

Several variations of the N-tert-butoxycarbonylation of L-proline have been reported, primarily differing in the choice of base, solvent system, and reaction conditions. The following table summarizes quantitative data from key synthetic methodologies.

| Method | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Method 1 | Triethylamine | Dichloromethane | 2.5 h | Room Temp. | Not Specified | Not Specified | [1] |

| Method 2 | Sodium Hydroxide or Sodium Carbonate | Water | Not Specified | Not Specified | > 90 | > 99 | [2] |

| Method 3 | 1,1,3,3-Tetramethylguanidine | Dimethyl sulfoxide | 2.5 h | 25 | 90 | Not Specified | [3] |

| Method 4 | Triethylamine | Dichloromethane | Overnight | 0 to Room Temp. | Not Specified | Not Specified | [4] |

Detailed Experimental Protocols

Method 2: Aqueous Synthesis using Sodium Hydroxide

This method, adapted from patent literature, is advantageous due to its use of water as a solvent, low cost, operational safety, and high yield, making it suitable for industrial-scale production.[2]

Materials:

-

L-proline

-

Sodium hydroxide or Sodium carbonate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water

-

Ethyl acetate (for extraction)

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve L-proline in an aqueous solution of sodium hydroxide or sodium carbonate. The pH of the solution should be adjusted to ≥ 12.[2]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture in batches while stirring. Maintain the reaction temperature as specified by the particular industrial process, which may be at ambient temperature.

-

After the reaction is complete (monitored by a suitable technique like TLC or HPLC), extract the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O and other organic impurities.

-

Carefully acidify the aqueous layer with an acid, such as hydrochloric acid, to a pH of approximately 3. This will protonate the carboxylic acid group of this compound, causing it to precipitate or be extractable into an organic solvent.

-

Extract the acidified aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with water until neutral, and then dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by crystallization to obtain this compound with a purity of over 99%.[2]

Method 3: Synthesis using an Organic Base in an Organic Solvent

This protocol, detailed in Organic Syntheses, utilizes an organic base and solvent, offering an alternative to aqueous systems.[3]

Materials:

-

L-proline

-

1,1,3,3-Tetramethylguanidine (TMG)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

10% Sulfuric acid

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a suitable reaction vessel, dissolve L-proline in dimethyl sulfoxide.

-

Add 1,1,3,3-tetramethylguanidine to the solution.

-

Introduce di-tert-butyl dicarbonate to the reaction mixture. An exothermic reaction will occur, and the temperature may rise.

-

Stir the clear reaction mixture for approximately 3 hours at 25 °C.[3]

-

Transfer the reaction mixture to a separatory funnel and partition between water and diethyl ether.

-

Wash the aqueous layer with diethyl ether and then acidify to pH 3.0 with 10% sulfuric acid.[3]

-

Extract the acidic solution with ethyl acetate.

-

Combine the organic extracts, wash with water, and dry over magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a hot ethyl acetate and petroleum ether mixture to yield pure tert-butoxycarbonyl-L-proline.[3]

Synthesis Workflow and Logic

The following diagram illustrates the general workflow for the synthesis of this compound via the N-tert-butoxycarbonylation of L-proline.

Caption: General workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While the use of di-tert-butyl dicarbonate is predominant, other reagents for the introduction of the Boc group have been explored. These include tert-butoxycarbonyl azide (Boc-N₃) and tert-butoxycarbonyl chloride (Boc-Cl). However, Boc-N₃ is potentially explosive, and the hydrazoic acid byproduct is highly toxic.[2] The use of Boc-Cl often requires stringent anhydrous and low-temperature conditions.[2] These factors have limited their widespread adoption in favor of the safer and more convenient di-tert-butyl dicarbonate method.

Conclusion

The synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a well-established and efficient process, with the N-tert-butoxycarbonylation of L-proline using di-tert-butyl dicarbonate being the method of choice for both laboratory and industrial-scale production. The selection of the specific reaction conditions, particularly the base and solvent system, can be tailored to meet specific requirements regarding cost, safety, and environmental impact. The protocols provided herein offer robust and reproducible methods for obtaining high-purity this compound, a critical building block in modern drug discovery and development.

References

N-Boc-L-proline: A Synthetic Workhorse with Emerging Biological Insights

For Immediate Release

Shanghai, China – December 13, 2025 – N-Boc-L-proline, a derivative of the amino acid L-proline, is a cornerstone in modern synthetic chemistry, primarily utilized as a building block in the intricate process of peptide synthesis and the development of complex pharmaceuticals. While its role as a synthetic intermediate is well-established, an in-depth analysis of its intrinsic mechanism of action reveals a landscape dominated by its utility in the laboratory rather than direct, independent biological activity. This technical guide serves to elucidate the current understanding of N-Boc-L-proline, addressing its established applications and exploring the nascent research into its potential biological functions, particularly when incorporated into larger molecular scaffolds.

Core Function: A Chemist's Tool for Precise Molecular Construction

The principal and most extensively documented role of N-Boc-L-proline is as a protected amino acid in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the proline ring is crucial for controlling the sequence of amino acid addition during the synthesis of peptides and proteins. This protective measure prevents unwanted side reactions, ensuring the fidelity of the final polypeptide chain. Its conformational rigidity also imparts unique structural constraints on peptides, influencing their folding and biological activity.

Beyond peptide synthesis, N-Boc-L-proline is a key starting material in the synthesis of a variety of pharmaceuticals. A notable example is its use in the preparation of daclatasvir, an inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). In this context, the N-Boc-L-proline moiety serves as a chiral scaffold, contributing to the overall three-dimensional structure of the final drug molecule, which is critical for its interaction with the viral target.

While some commercial suppliers have anecdotally mentioned direct biological effects, such as the inhibition of the enzyme buserelin and induction of neuronal apoptosis, these claims are not substantiated by peer-reviewed scientific literature and should be approached with caution.

Emerging Research: The Role of the N-Boc-L-proline Moiety in Bioactive Conjugates

Recent research has begun to explore the biological implications of incorporating the N-Boc-L-proline structure into larger molecules. A significant study investigated the properties of N-Boc-L-proline conjugated with the monoamines serotonin (5-HT) and dopamine (DA), creating the novel compounds Boc-Pro-5HT and Boc-Pro-DA. This research provides the most concrete evidence to date of a biological mechanism associated with the N-Boc-L-proline substructure, albeit as part of a larger, functionalized molecule.

The study revealed that the N-Boc-L-proline moiety confers considerable enzymatic stability to the monoamines, protecting them from degradation by peptidases and blood plasma enzymes. This suggests a potential application for N-Boc-L-proline in the design of prodrugs, where it can serve to protect a therapeutic agent until it reaches its target.

Furthermore, the study demonstrated that these conjugates possess their own distinct biological activity, acting as highly selective allosteric modulators of GABA (gamma-aminobutyric acid) and ACh (acetylcholine) receptor systems. This indicates that the N-Boc-L-proline-monoamine constructs are not merely protected monoamines but new chemical entities with unique pharmacological profiles.

Quantitative Data on N-Boc-L-proline-Monoamine Conjugates

The following tables summarize the key quantitative findings from the study on Boc-Pro-5HT and Boc-Pro-DA.

| Compound | Incubation Time (min) | Stability in the presence of Aminopeptidases (%) | Stability in the presence of Carboxypeptidases (%) | Stability in the presence of Blood Plasma Enzymes (%) |

| Boc-Pro-DA | 180 | 98.7 ± 0.3 | 99.2 ± 0.5 | 98.5 ± 0.4 |

| Boc-Pro-5HT | 180 | 99.1 ± 0.2 | 98.9 ± 0.3 | 98.8 ± 0.2 |

| DA | 180 | 35.4 ± 1.8 | 42.1 ± 2.1 | 28.7 ± 1.5 |

| 5-HT | 180 | 40.2 ± 1.5 | 45.8 ± 1.9 | 31.4 ± 1.7 |

| Data presented as mean ± standard deviation. |

| Compound | Receptor System | Modulatory Effect |

| Boc-Pro-DA | GABA | Allosteric Modulator |

| ACh | Allosteric Modulator | |

| Boc-Pro-5HT | GABA | Allosteric Modulator |

| ACh | Allosteric Modulator |

Experimental Protocols

Synthesis of Boc-Pro-Monoamine Conjugates

The synthesis of Boc-Pro-5HT and Boc-Pro-DA was achieved through a carbodiimide-mediated coupling reaction. A solution of N-Boc-L-proline, the respective monoamine (serotonin or dopamine), and a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate organic solvent (e.g., dimethylformamide, DMF) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up through filtration and extraction, and the final product is purified using column chromatography.

Enzymatic Stability Assay

The enzymatic stability of the conjugates was assessed by incubating them with various peptidases (amino- and carboxypeptidases) and rat blood plasma. The reaction mixtures were incubated at 37°C for a specified period (e.g., 180 minutes). The amount of the intact conjugate remaining at the end of the incubation was quantified by high-performance liquid chromatography (HPLC) analysis.

Visualizing the Synthetic and Biological Landscape

The following diagrams illustrate the synthetic utility and the potential biological role of the N-Boc-L-proline moiety based on current research.

Conclusion

Navigating the Solubility Landscape of Boc-L-Proline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Boc-L-proline in a range of common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details experimental protocols for solubility determination, and offers a logical framework for solvent selection. Understanding the solubility of this compound, a crucial intermediate in peptide synthesis and pharmaceutical research, is paramount for optimizing reaction conditions, purification processes, and formulation development.

Quantitative Solubility of this compound in Organic Solvents

The solubility of this compound has been systematically investigated in various organic solvents across a range of temperatures. The following tables summarize the available quantitative and semi-quantitative data to facilitate solvent selection for different applications.

Mole Fraction Solubility Data

A key study, "Solubility Behavior of this compound in 14 Pure Solvents from 283.15 to 323.15 K," published in the Journal of Chemical & Engineering Data in 2021, provides extensive quantitative data using the static gravimetric method.[1] The mole fraction solubility of this compound was determined in methanol, ethanol, n-propyl alcohol, isopropyl alcohol, n-butyl alcohol, isobutyl alcohol, sec-butyl alcohol, acetone, acetonitrile, butanone, ethyl acetate, methyl acetate, and dichloromethane at temperatures ranging from 283.15 K to 323.15 K.[1] The complete data tables from this study are essential for precise calculations and process modeling. For the purposes of this guide, a summary of the findings is presented below, and readers are directed to the original publication for the detailed mole fraction data.

Table 1: Summary of Mole Fraction Solubility of this compound in Various Organic Solvents

| Solvent | Temperature Range (K) | General Solubility Trend with Temperature | Quantitative Data Source |

| Methanol | 283.15 - 323.15 | Increases | [1] |

| Ethanol | 283.15 - 323.15 | Increases | [1] |

| n-Propyl alcohol | 283.15 - 323.15 | Increases | [1] |

| Isopropyl alcohol | 283.15 - 323.15 | Increases | [1] |

| n-Butyl alcohol | 283.15 - 323.15 | Increases | [1] |

| Isobutyl alcohol | 283.15 - 323.15 | Increases | [1] |

| sec-Butyl alcohol | 283.15 - 323.15 | Increases | [1] |

| Acetone | 283.15 - 323.15 | Increases | [1] |

| Acetonitrile | 283.15 - 323.15 | Increases | [1] |

| Butanone | 283.15 - 323.15 | Increases | [1] |

| Ethyl acetate | 283.15 - 323.15 | Increases | [1] |

| Methyl acetate | 283.15 - 323.15 | Increases | [1] |

| Dichloromethane (DCM) | 283.15 - 323.15 | Increases | [1] |

Note: The original research paper "Solubility Behavior of this compound in 14 Pure Solvents from 283.15 to 323.15 K" should be consulted for the precise mole fraction solubility data at each temperature point.

Semi-Quantitative Solubility Data

Several chemical suppliers provide useful semi-quantitative solubility data, which is valuable for initial screening and small-scale applications.

Table 2: Semi-Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Source |

| Dimethylformamide (DMF) | ~20 | Cayman Chemical[2] |

| Dimethyl sulfoxide (DMSO) | ~15 | Cayman Chemical[2] |

| Ethanol | ~15 | Cayman Chemical[2] |

| Acetic Acid | Soluble | ChemicalBook |

Experimental Protocol: Determination of Solubility via the Static Gravimetric Method

The static gravimetric method, also known as the isothermal saturation method, is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid. The protocol described below is a generalized procedure based on the methodologies cited in the key research on this compound solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (readability ±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pre-weighed weighing bottles

Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow it to equilibrate. Circulate the water through the jacket of the glass vessel to maintain a constant temperature.

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient time to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and may range from several hours to over 24 hours. It is recommended to periodically sample the solution and analyze the concentration until it remains constant over time.

-

Sampling: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 30 minutes. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. The syringe should be fitted with a filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: Transfer the collected sample into a pre-weighed weighing bottle and immediately seal it to prevent solvent evaporation. Weigh the bottle containing the saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the unsealed weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A vacuum oven is often used to facilitate drying at a lower temperature.

-

Final Weighing: Once all the solvent has been removed and the weight of the weighing bottle with the dried solute is constant, record the final mass.

-

Calculation: The mole fraction solubility (x) can be calculated using the following formula:

x = (m₂ / M₂) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solvent (calculated as the mass of the saturated solution minus the mass of the dried solute)

-

M₁ is the molar mass of the solvent

-

m₂ is the mass of the dried this compound

-

M₂ is the molar mass of this compound

-

Visualization of the Solvent Selection Workflow

The choice of an appropriate solvent for this compound is a critical decision in any research or development process. The following diagram illustrates a logical workflow to guide this selection process, taking into account various factors from initial screening to final application.

References

An In-depth Technical Guide to Boc-L-proline (CAS: 15761-39-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-proline (CAS number 15761-39-4), a pivotal amino acid derivative. This document details its chemical and physical specifications, experimental protocols for its synthesis and key applications, and its role in significant biological pathways.

Core Specifications

This compound, chemically known as (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a widely utilized reagent in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen enhances its stability and solubility in organic solvents, making it an ideal building block.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, compiled from various commercial and academic sources.

| Property | Value | Citations |

| CAS Number | 15761-39-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][5][6] |

| Molecular Weight | 215.25 g/mol | [5][6][7] |

| Appearance | White to off-white powder or crystalline powder | [1] |

| Melting Point | 132-138 °C | [1][2][3] |

| Optical Rotation [α]²⁰/D | -60 ± 4° (c=1 in acetic acid) or -61 ± 2° (c=2% in acetic acid) | [1][4] |

| Density | ~1.201 g/cm³ | [3] |

| Boiling Point | 337.2 °C at 760 mmHg | [3] |

| Flash Point | 157.7 °C | [3] |

| Solubility | Soluble in acetic acid, chloroform, dichloromethane, DMSO, and acetone. | [2][8] |

Analytical Specifications

The following table outlines the typical analytical specifications for high-purity this compound.

| Parameter | Specification | Citations |

| Purity (HPLC/TLC) | ≥98% or ≥99% | [1][3][4] |

| Identification (HPLC) | The retention time of the major peak corresponds to that of a standard solution. | [3] |

| Water Content (K.F.) | Not more than 0.5% w/w | [3] |

| Identity (IR) | The infrared spectrum corresponds to the reference spectrum. | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectra are available for review.[3]

-

¹³C NMR: Data has been reported for this compound methyl ester and this compound-L-proline-OMe, showing solvent-dependent chemical shifts of the carbonyl carbons.[5][9]

-

FT-IR: Infrared spectroscopy data is available, with characteristic peaks for the functional groups present.[10][11]

-

Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[7]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of L-proline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[12]

Materials:

-

L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated citric acid aqueous solution

-

Saturated sodium bicarbonate aqueous solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend L-proline (1 equivalent) in dichloromethane.

-

Add triethylamine (1.2 equivalents) to the suspension and stir until the L-proline dissolves.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2.5 hours. The initially cloudy mixture should become a clear, colorless solution.[12]

-

Wash the organic phase sequentially with saturated citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

This compound in Asymmetric Aldol Reactions

L-proline and its derivatives are effective organocatalysts for asymmetric aldol reactions. While L-proline itself is often used, this protocol demonstrates the general principle where a Boc-protected proline derivative could be deprotected in situ or a related chiral catalyst is synthesized from this compound.[2][13]

Materials:

-

Aldehyde (e.g., p-nitrobenzaldehyde)

-

Ketone (e.g., acetone)

-

(S)-Proline-based organocatalyst (synthesized from this compound) (10-20 mol%)[2]

-

Solvent (e.g., DMSO, DMF, or a water/methanol mixture)[13]

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the (S)-proline-based organocatalyst (10-20 mol%) in the chosen solvent, add the aldehyde (1 equivalent) and the ketone (5 equivalents) at the specified temperature (e.g., -10 to 25 °C).[2]

-

Stir the solution for 24-72 hours, monitoring the reaction by TLC.[2]

-

Quench the reaction with a saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the aldol product.[2]

This compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block in Boc-based solid-phase peptide synthesis (SPPS).[6][14][15] The following is a generalized protocol for the addition of a this compound residue to a growing peptide chain on a resin.

Materials:

-

Peptide-resin with a free amino group

-

This compound

-

Coupling reagent (e.g., DCC/HOBt, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure (One Coupling Cycle):

-

Deprotection: Treat the N-terminally Boc-protected peptide-resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc group.[15]

-

Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and prepare for coupling.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% DIPEA in DMF.[15]

-

Washing: Wash the resin again with DMF to remove excess base.

-

Coupling:

-

Pre-activate this compound (2-4 equivalents) with a coupling reagent (e.g., HBTU) and DIPEA in DMF.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction mixture for 1-2 hours, or until a completion test (e.g., isatin test for proline) is negative.[14]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceuticals. A prominent example is its use in the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein.[1][16][17][18] The synthesis of Daclatasvir involves the coupling of two complex fragments, one of which is derived from this compound.[18]

Role in Biological Pathways

While this compound itself is a synthetic molecule, the L-proline it protects plays multifaceted roles in cellular biology. In many biological contexts, the Boc group is removed, leaving L-proline to participate in various processes. Proline metabolism is integral to collagen synthesis, cellular stress responses, and signaling pathways.[19][20][21]

One such pathway is the response to abiotic stress in plants, where proline accumulation is a key protective mechanism. This process is regulated by complex signaling cascades involving the phytohormone abscisic acid (ABA).[22]

Proline also modulates crucial signaling pathways in mammalian cells, including the extracellular signal-regulated kinase (ERK) pathway, and can influence cell proliferation and morphology.[19][20][21]

Safety and Handling

This compound is generally considered non-hazardous.[23][24] However, standard laboratory safety practices should be followed.

-

Personal Protective Equipment: Wear appropriate protective eyeglasses, gloves, and a dust mask.[4][24]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash thoroughly after handling.[24]

-

Storage: Store in a cool, dry place. Recommended storage temperatures range from 0-8°C to as low as -20°C for long-term stability.[1][3][16] Keep the container tightly closed.[24]

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for rigorous, validated experimental procedures and safety assessments.

References

- 1. usbio.net [usbio.net]

- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(15761-39-4) 1H NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Boc-Pro-OH Novabiochem 15761-39-4 [sigmaaldrich.com]

- 7. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID 85083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Boc-Pro-OH | CAS:15761-39-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(15761-39-4) IR Spectrum [chemicalbook.com]

- 11. sid.ir [sid.ir]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. peptide.com [peptide.com]

- 15. chempep.com [chempep.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. This compound, 99%, COA, Certificate of Analysis, 15761-39-4, B 3023 [ottokemi.com]

- 18. iosrjournals.org [iosrjournals.org]

- 19. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 20. The Multifaceted Roles of Proline in Cell Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. N-Boc-cis-4-Hydroxy-L-proline(87691-27-8) 1H NMR [m.chemicalbook.com]

The Indispensable Role of the Tert-Butoxycarbonyl (Boc) Group in Proline Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis and drug development, offering a robust and versatile strategy for the temporary protection of the α-amino group of amino acids. Its application to proline, a unique secondary amino acid, is of particular significance due to proline's profound influence on peptide conformation and biological activity. This technical guide provides an in-depth exploration of the Boc group's role in proline protection, detailing its chemical properties, synthesis, deprotection, and applications, supported by quantitative data, experimental protocols, and graphical representations of key processes.

The Chemistry of Boc Protection

The Boc group is an acid-labile protecting group, a characteristic that forms the foundation of its utility in solid-phase peptide synthesis (SPPS).[1] It remains stable under neutral and basic conditions, allowing for the selective deprotection of other protecting groups, but is readily cleaved by moderately strong acids.[1] This orthogonality is crucial for the stepwise assembly of complex peptide chains.

The protection of proline's α-amino group is typically achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2] The resulting N-Boc-L-proline is a stable, crystalline solid that can be easily purified and incorporated into peptide synthesis workflows.[3]

The removal of the Boc group, or deprotection, is most commonly accomplished using trifluoroacetic acid (TFA), typically in a 25-50% solution in a solvent like dichloromethane (DCM).[1][4] The mechanism involves the formation of a stable tert-butyl cation, which is subsequently scavenged to prevent side reactions.[5]

Advantages of Boc Protection for Proline

The use of the Boc group for proline protection offers several distinct advantages in synthetic chemistry:

-

Enhanced Stability and Solubility: The Boc group can improve the stability and solubility of proline derivatives, facilitating their handling and use in various reaction conditions.[3][6]

-

Facilitation of Difficult Syntheses: The Boc strategy can be particularly advantageous in the synthesis of hydrophobic or aggregation-prone peptides, where the alternative Fmoc strategy may lead to challenges.[7][8]

-

Prevention of Side Reactions: By temporarily blocking the reactive α-amino group, the Boc group prevents unwanted side reactions during peptide coupling steps, ensuring the formation of the desired peptide sequence.[9][10]

-

Influence on Conformation: The presence of the Boc group can influence the cis-trans isomerization of the proline amide bond, a critical factor in protein folding and biological activity.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and deprotection of Boc-proline, compiled from various sources.

Table 1: Synthesis of N-Boc-L-Proline

| Reagents | Solvent | Base | Reaction Time | Temperature | Yield | Reference |

| L-proline, (Boc)₂O | Dichloromethane (CH₂Cl₂) | Triethylamine (TEA) | 2.5 hours | Room Temperature | - | [12] |

| L-proline, (Boc)₂O | Dioxane/Water | Sodium Hydroxide (NaOH) | 12 hours | Room Temperature | 85-95% | [13] |

| L-proline, tert-butyl phenyl carbonate | Dimethyl sulfoxide (DMSO) | 1,1,3,3-tetramethylguanidine | 3 hours | 50-52°C | 83-90% | [14] |

Table 2: Deprotection of N-Boc-L-Proline

| Reagent | Solvent | Reaction Time | Temperature | Notes | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | 2 hours | 0°C | - | [12] |

| Hydrochloric Acid (HCl) in 1,4-Dioxane | 1,4-Dioxane | 2 hours | 0°C | - | [12] |

| Concentrated Hydrochloric Acid (HCl) | Methanol/Dichloromethane | 5 hours | 50-55°C | Described as a "clean, reliable and convenient deprotection method". | [2] |

| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) - Sodium Iodide (NaI) | Acetonitrile | - | - | A mild method for selective deprotection. | [15] |

Experimental Protocols

Synthesis of N-Boc-L-Proline

Protocol 1: Using Di-tert-butyl dicarbonate in Dichloromethane [12]

-

To a solution of L-proline (1.0 eq) in dichloromethane (CH₂Cl₂), add triethylamine (1.5 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) to the mixture.

-

Stir the reaction mixture for 2.5 hours at room temperature, during which the initially cloudy liquid should turn colorless.

-

Wash the organic phase sequentially with a saturated citric acid aqueous solution, saturated sodium chloride (NaCl) aqueous solution (2x), and water.

-

Dry the organic phase over magnesium sulfate (MgSO₄) and evaporate the solvent.

-

Upon cooling, the resulting colorless oil will solidify into a white solid.

-

Wash the solid with a small amount of diethyl ether and dry to obtain N-Boc-L-proline.

Deprotection of N-Boc-L-Proline

Protocol 2: Using Trifluoroacetic Acid in Dichloromethane [4]

-

Suspend the N-Boc-protected proline-containing compound in dichloromethane (CH₂Cl₂).

-

Cool the suspension in an ice bath.

-

Add a solution of trifluoroacetic acid (TFA) in CH₂Cl₂ (e.g., 25-50% v/v) dropwise.

-

Stir the reaction mixture for 1-2 hours at 0°C to room temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, evaporate the solvent and excess TFA in vacuo.

-

The deprotected proline derivative is typically obtained as a TFA salt and can be used directly or further purified.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

Caption: Synthesis of N-Boc-L-Proline from L-Proline and (Boc)₂O.

Caption: Acid-catalyzed deprotection of N-Boc-L-Proline.

Caption: Iterative cycle of Boc-based solid-phase peptide synthesis (SPPS).

Applications in Drug Development

Boc-protected proline and its derivatives are invaluable intermediates in the synthesis of a wide array of pharmaceuticals.[6] In peptide-based drug development, Boc-proline is a fundamental building block for constructing complex peptide structures with therapeutic potential.[6][16] Beyond peptides, Boc-proline derivatives are utilized in the synthesis of small molecule drugs, where the proline scaffold provides conformational constraint and chirality, crucial for specific interactions with biological targets.[17] For instance, Boc-proline is a key intermediate in the synthesis of certain antihypertensive drugs.[13] Furthermore, the introduction of Boc-protected proline-containing monoamines has been explored as a strategy to create prodrugs with enhanced stability and the potential to cross the blood-brain barrier.[18]

Conclusion

The tert-butoxycarbonyl group plays a critical and multifaceted role in the protection of proline for chemical synthesis. Its acid lability, coupled with its ability to enhance stability and solubility, makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of the chemistry, quantitative parameters, and experimental protocols associated with Boc-proline is essential for its successful application in the synthesis of peptides and other complex organic molecules, ultimately enabling the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. nbinno.com [nbinno.com]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

- 12. rsc.org [rsc.org]

- 13. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. Page loading... [wap.guidechem.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

Boc-L-proline: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-L-proline. Understanding the stability profile of this critical raw material is paramount for ensuring the integrity of research findings and the quality of pharmaceutical products. This document outlines the key factors influencing the stability of this compound, potential degradation pathways, and recommended analytical methods for its assessment.

Physicochemical Properties and Recommended Storage

This compound, or N-(tert-butoxycarbonyl)-L-proline, is a white to off-white crystalline powder.[1] Its Boc-protecting group enhances its solubility in organic solvents and its stability under certain conditions, making it a versatile building block in peptide synthesis and pharmaceutical development.[1]

Table 1: General Properties and Recommended Storage Conditions for this compound

| Parameter | Value | Reference |

| Appearance | White to off-white powder or crystalline powder | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 215.25 g/mol | [2][4] |

| Melting Point | 133-135 °C (lit.) | [2][5] |

| Solubility | Soluble in acetic acid | [5] |

| Recommended Storage | Store at 2-8 °C in a dark place. | [3][] |

| Alternative Storage | Room temperature in a cool, dark, and dry place. | [5] |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by temperature, pH, and humidity. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions and at elevated temperatures.

Thermal Degradation

High temperatures can lead to the deprotection of the Boc group. This thermal decomposition can proceed via the formation of a carbamic acid intermediate, which then breaks down into L-proline, carbon dioxide, and isobutylene.[7] Studies on other N-Boc protected amino acids have shown that thermal deprotection can occur, and the presence of a free carboxylate group may influence the rate of this degradation.

Hydrolytic Degradation (Acid-Catalyzed)

The Boc group is highly susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which can then form isobutylene. The resulting carbamic acid is unstable and decarboxylates to yield L-proline.[7] this compound is generally stable to hydrolysis under neutral and basic conditions.

dot

Photostability and Humidity

Humidity can also impact the stability of solid this compound.[9][10][11] Moisture can facilitate hydrolysis, especially if acidic impurities are present, and may also lead to physical changes in the crystalline solid.[9][10] Therefore, storage in a dry environment is crucial.

Quantitative Stability Data (Representative)

While specific long-term and accelerated stability data for this compound is not publicly available, the following tables represent expected outcomes based on the known stability of N-Boc protected amino acids under ICH (International Council for Harmonisation) conditions.

Table 2: Representative Long-Term Stability Data for Solid this compound (25°C / 60% RH)

| Time (Months) | Assay (%) | Appearance | Total Impurities (%) |

| 0 | 99.8 | White crystalline powder | 0.2 |

| 3 | 99.7 | Conforms | 0.3 |

| 6 | 99.6 | Conforms | 0.4 |

| 9 | 99.5 | Conforms | 0.5 |

| 12 | 99.4 | Conforms | 0.6 |

| 18 | 99.2 | Conforms | 0.8 |

| 24 | 99.0 | Conforms | 1.0 |

Table 3: Representative Accelerated Stability Data for Solid this compound (40°C / 75% RH)

| Time (Months) | Assay (%) | Appearance | Total Impurities (%) |

| 0 | 99.8 | White crystalline powder | 0.2 |

| 1 | 99.5 | Conforms | 0.5 |

| 2 | 99.2 | Conforms | 0.8 |

| 3 | 98.9 | Conforms | 1.1 |

| 6 | 98.2 | Conforms | 1.8 |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), and forced degradation studies to identify potential degradation products.

dot

Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for the analysis of this compound and its potential degradation products.

Table 4: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[12]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[13][14]

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before injection.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

-

Photodegradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Conclusion and Recommendations

This compound is a stable compound when stored under appropriate conditions. The primary degradation pathways are acid-catalyzed hydrolysis and thermal decomposition. To ensure the quality and integrity of this compound, the following storage and handling procedures are recommended:

-

Optimal Storage: Store at 2-8°C in a well-sealed container, protected from light and moisture.

-

Alternative Storage: For shorter periods, storage at room temperature in a cool, dark, and dry place is acceptable.

-

Handling: Avoid exposure to acidic environments and high temperatures during handling and processing.

-

Quality Control: Regularly assess the purity of this compound using a validated stability-indicating HPLC method, particularly for long-term storage or when used in cGMP applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 99% 15761-39-4 India [ottokemi.com]

- 3. N-Boc-L-proline | 15761-39-4 | FB11370 | Biosynth [biosynth.com]

- 4. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID 85083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 15761-39-4 [chemicalbook.com]

- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 8. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. questjournals.org [questjournals.org]

- 14. scitechnol.com [scitechnol.com]

The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the tert-butyloxycarbonyl (Boc) protecting group revolutionized peptide synthesis, providing a robust and versatile tool for the controlled assembly of amino acids into complex peptides. This technical guide provides an in-depth exploration of the discovery, development, and application of Boc-protected amino acids. It details the chemical principles underlying the Boc group's utility, comprehensive experimental protocols for its introduction and removal, and quantitative data to inform reaction optimization. Furthermore, this guide presents a comparative analysis of the Boc and Fmoc strategies in solid-phase peptide synthesis (SPPS), offering insights into the selection of an appropriate protection strategy for specific research and development needs.

A Historical Perspective: The Dawn of a New Era in Peptide Synthesis

The mid-20th century saw a surge in interest in peptides, driven by the discovery of their profound biological activities. However, the synthesis of these complex molecules was a formidable challenge. A significant breakthrough came in 1957 when two groups independently reported the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. Louis A. Carpino first described the Boc group, while George W. Anderson and Arthur C. McGregor detailed its application in peptide synthesis.[1] This innovation laid the groundwork for the development of modern peptide chemistry.

The true potential of Boc-protected amino acids was fully realized with the advent of solid-phase peptide synthesis (SPPS), a groundbreaking technique developed by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. The acid-labile nature of the Boc group, coupled with the stability of benzyl-based side-chain protecting groups to the Boc-cleavage conditions, formed the basis of the original and widely adopted Merrifield SPPS strategy. This orthogonal protection scheme allowed for the stepwise elongation of a peptide chain on a solid support, dramatically simplifying the purification process and enabling the synthesis of previously inaccessible peptides. The work of scientists like R. A. Boissonnas, Robert Schwyzer, and Peter Sieber further refined peptide synthesis methodologies, contributing to the widespread adoption of protecting group strategies in the field.[2][3][4][5]

The Chemistry of the Boc Protecting Group

The utility of the Boc group stems from its unique chemical properties. It is stable to a wide range of reagents and reaction conditions, yet can be readily removed under specific acidic conditions. This selective lability is the cornerstone of its application in multi-step peptide synthesis.

Mechanism of Boc Protection

The protection of an amino acid's α-amino group with a Boc group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of a tert-butyl carbonate leaving group, yields the N-Boc-protected amino acid. The tert-butyl carbonate then breaks down into carbon dioxide and tert-butoxide, which is protonated by the protonated amine.[6][7]

References

- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 2. karger.com [karger.com]

- 3. The synthesis of bradykinin and of related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Peptide Synthesis - Miklos Bodanszky, Yakir S. Klausner, Miguel A. Ondetti - Google Buku [books.google.co.id]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Boc-L-proline in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to form a peptide of a desired sequence. The choice of protecting group strategy is critical to the success of SPPS, with the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) strategies being the most prominent. The Boc strategy, which utilizes an acid-labile Boc group for Nα-protection, offers distinct advantages, particularly in the synthesis of long or challenging sequences prone to aggregation.[1][2][3]

L-proline, with its unique secondary amine structure, presents specific challenges in SPPS. Its incorporation requires careful consideration of coupling protocols and monitoring techniques. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of Boc-L-proline in SPPS.

Data Presentation: Performance of Coupling Reagents for this compound

The selection of a coupling reagent is critical for achieving high efficiency, especially for the less reactive secondary amine of proline. While direct quantitative comparisons for this compound are not extensively documented in single studies, the following table summarizes the expected performance of common coupling reagents based on data for other sterically hindered amino acids and qualitative assessments in the literature.

| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings like proline. Should be used with a non-nucleophilic base such as DIPEA.[4][5][6][7][8] |

| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A reliable and cost-effective option for routine and challenging couplings.[4][5][6][8] |

| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a favorable safety profile. Often outperforms HBTU in difficult sequences.[4][6][8] |

| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Effective for hindered residues, with byproducts that are generally less problematic than those from its predecessor, BOP.[8] |

| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. Longer reaction times may be required for complete coupling of proline.[8][9][10] |

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for a Single Amino Acid Addition

This protocol outlines the fundamental steps for one cycle of amino acid incorporation using the Boc strategy.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

-

Wash the resin with dimethylformamide (DMF) three times.

2. Nα-Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

-

Drain the solution and add a fresh portion of the TFA/DCM solution.

-

Gently agitate the resin for 20-30 minutes at room temperature.[11]

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM to remove residual acid.[5]

3. Neutralization:

-

Neutralize the resulting TFA salt on the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).[12][13]

-

Wash the resin with DCM to remove excess base.

4. Amino Acid Coupling:

-

Proceed with the desired coupling protocol as detailed below (Protocols 2, 3, or 4).

5. Monitoring of Coupling Completion:

-

For all amino acids except proline, the Kaiser test can be used to detect the presence of free primary amines.[4]

-

For proline, which has a secondary amine, the Kaiser test is unreliable and gives a faint red-brown color instead of a distinct blue. The Isatin Test (Protocol 5) or the Chloranil Test is recommended for accurate monitoring.[14][15]

Protocol 2: this compound Coupling using HBTU/HATU

This protocol is recommended for efficient coupling of this compound.

1. Reagent Preparation:

-

In a separate vessel, dissolve this compound (2.0 equivalents based on resin substitution) in DMF (approximately 5 mL per gram of resin).

-

Add the this compound solution to the neutralized peptide-resin.

2. Activation and Coupling:

-

Add a 1.0 M solution of HBTU or HATU in DMF (2.0 equivalents) to the resin mixture.

-

Add DIEA (4.0 equivalents) to the reaction.

-

For HBTU, the addition of a 0.5 M HOBt solution in DMF (2.0 equivalents) can help to suppress racemization.[9]

-

Agitate the mixture for 10-60 minutes at room temperature.

3. Monitoring and Washing:

-

Monitor the reaction completion using the Isatin Test (Protocol 5).

-

If the coupling is incomplete, a second coupling (recoupling) with fresh reagents can be performed.

-

Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Protocol 3: this compound Coupling using DIC/HOBt

This is a more economical but potentially slower coupling method.

1. Reagent Preparation:

-

In a separate vessel, dissolve this compound (3 equivalents based on resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

2. Coupling:

-

Add the this compound/HOBt solution to the neutralized peptide-resin.

-

Add DIC (3 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-4 hours.

3. Monitoring and Washing:

-

Monitor the reaction at intermediate time points (e.g., 1 and 2 hours) using the Isatin Test (Protocol 5).

-

After a negative isatin test, wash the resin thoroughly with DMF and DCM.

Protocol 4: Final Cleavage of the Peptide from the Resin

This protocol is for the final step of liberating the synthesized peptide from the solid support.

1. Resin Preparation:

-

After the final Boc deprotection and washing, dry the peptide-resin under vacuum.

2. Cleavage:

-

Treat the peptide-resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Scavengers are crucial to prevent side reactions with sensitive residues.

-

Agitate the mixture for 2-4 hours at room temperature.

3. Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Collect the peptide precipitate by centrifugation.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 5: Isatin Test for Monitoring Proline Coupling

This qualitative test is used to detect the presence of unreacted N-terminal proline residues.[14][15]

1. Reagent Preparation (Isatin Test Solution):

-

Add 2 g of isatin to 60 mL of benzyl alcohol.

-

Stir at room temperature for 2 hours.

-

Filter to remove any undissolved isatin.

2. Test Procedure:

-

Place a small sample of the peptide-resin (4-5 mg) in a small test tube.

-

Add 2 to 3 drops of the isatin test solution.

-

Heat the test tube at 100°C for 5 minutes.

-

Interpretation: If the resin beads turn blue, the coupling reaction is incomplete, and a recoupling step is necessary.[14][15]

Visualizations

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Caption: Decision tree for selecting a suitable coupling reagent for this compound.

Caption: Simplified representation of the Isatin test reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

Application Notes: Boc-L-Proline in the Synthesis of Chiral Organocatalysts for Enantioselective Aldol Reactions

Introduction

The enantioselective aldol reaction is a cornerstone of modern organic synthesis, providing a powerful method for constructing chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. While L-proline itself is a renowned organocatalyst for these transformations, its utility can be enhanced by derivatization. N-Boc-L-proline (Boc-L-proline) serves as a crucial, commercially available starting material for the synthesis of more complex and robust proline-based organocatalysts. The tert-butyloxycarbonyl (Boc) protecting group facilitates the coupling of the proline core to various linker molecules, enabling the creation of catalysts with tailored steric and electronic properties for improved activity and stereoselectivity.[1][2] This document provides detailed protocols for the synthesis of a C2-symmetric proline-based catalyst from this compound and its subsequent application in the enantioselective aldol reaction between aromatic aldehydes and acetone.

Catalytic Rationale and Mechanism

The catalytic cycle of proline and its derivatives in aldol reactions proceeds through an enamine intermediate.[3][4] The secondary amine of the proline catalyst reacts with a ketone (the aldol donor) to form an enamine. This enamine then attacks the aldehyde (the aldol acceptor) in a stereocontrolled fashion. The chirality of the proline backbone directs the approach of the aldehyde, leading to the preferential formation of one enantiomer. The resulting iminium ion is then hydrolyzed to release the chiral aldol product and regenerate the catalyst for the next cycle.[3][5] Catalysts synthesized from this compound often incorporate additional hydrogen-bond donors or steric bulk to enhance the organization of the transition state, thereby improving enantioselectivity.[6][7]

Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.

Experimental Protocols

Protocol 1: Synthesis of a C2-Symmetric Catalyst from this compound

This protocol details the synthesis of a C2-symmetric di-amide organocatalyst using this compound as the chiral starting material and 1,3-benzenedimethanamine as the linker. The procedure involves the activation of the carboxylic acid of this compound followed by amidation.[6]

Materials:

-

This compound (4.6 mmol, 0.99 g)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) (4.6 mmol, 0.90 g)

-

1-Hydroxybenzotriazole monohydrate (HOBt) (4.6 mmol, 0.7 g)

-

1,3-Benzenedimethanamine (2.3 mmol, 312 mg)

-

Dry Dichloromethane (DCM)

-

Ice-salt bath

Procedure:

-